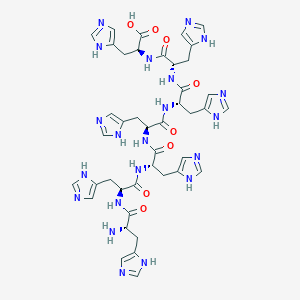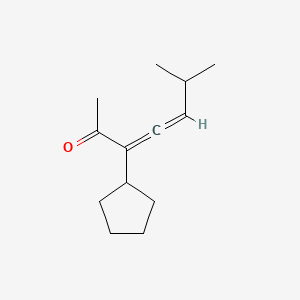
3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- is an organic compound with the molecular formula C13H20O and a molecular weight of 192.3 g/mol . This compound is characterized by the presence of a cyclopentyl group, a methyl group, and a heptadienone structure, making it a unique molecule in the field of organic chemistry.
Vorbereitungsmethoden
The synthesis of 3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- can be achieved through various synthetic routes. One common method involves the reaction of cyclopentylmethyl ketone with acetylene in the presence of a base, followed by the addition of a methyl group . Industrial production methods may involve the use of catalytic processes to optimize yield and purity.
Analyse Chemischer Reaktionen
3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- can be compared with other similar compounds such as:
3,5-Heptadien-2-one, 6-methyl-: This compound has a similar heptadienone structure but differs in the position of the methyl group.
6-Methyl-3,5-heptadienone: Another similar compound with variations in the position of the double bonds and methyl group.
The uniqueness of 3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
63922-50-9 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
InChI |
InChI=1S/C13H20O/c1-10(2)8-9-13(11(3)14)12-6-4-5-7-12/h8,10,12H,4-7H2,1-3H3 |
InChI-Schlüssel |
ZGVGSONYUNQYKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=C=C(C1CCCC1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
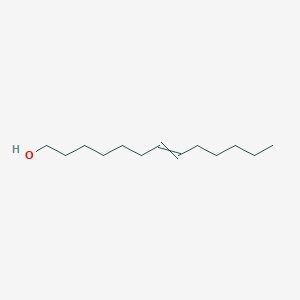
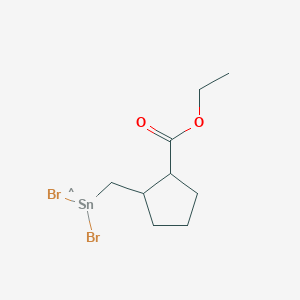
![3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14505153.png)
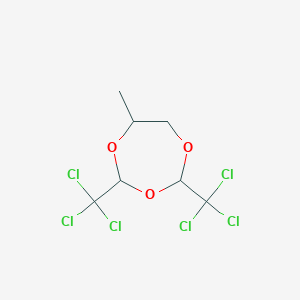
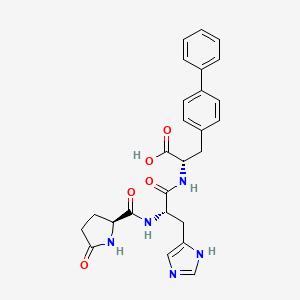
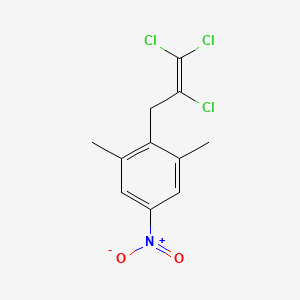
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)

![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)
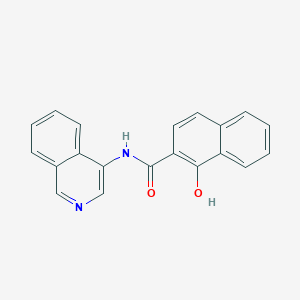
![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
